molecular formula C10H15NO3S B4511514 N-[2-(2-methylphenoxy)ethyl]methanesulfonamide

N-[2-(2-methylphenoxy)ethyl]methanesulfonamide

Cat. No.: B4511514
M. Wt: 229.30 g/mol
InChI Key: SWOSBBCKNODBJN-UHFFFAOYSA-N
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Description

N-[2-(2-methylphenoxy)ethyl]methanesulfonamide is a useful research compound. Its molecular formula is C10H15NO3S and its molecular weight is 229.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 229.07726451 g/mol and the complexity rating of the compound is 271. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

N-[2-(2-methylphenoxy)ethyl]methanesulfonamide is primarily used in the design of lithium salts for high-energy lithium metal batteries .

Mode of Action

This compound interacts with its target by enabling carbonate electrolytes with a large apparent donor number and lithium ion transference number . It drives a self-cleaning mechanism for solid-electrolyte interphases, enhancing compatibility with lithium-metal anodes even at high current densities .

Biochemical Pathways

The compound affects the pathway of ion transfer in the electrolyte of lithium metal batteries. It improves the quality of the solid-electrolyte interphase (SEI), which is crucial for the performance of the battery . The SEI on a lithium-metal anode contains multiple organic and inorganic species . The compound helps to prevent the growth of lithium dendrites, cracking of the SEI, and continuous decomposition of electrolytes .

Pharmacokinetics

While the term “pharmacokinetics” is typically used in the context of drug metabolism, in this case, we can discuss the compound’s properties in terms of its impact on the performance of lithium metal batteries. The compound enhances the performance of the batteries, particularly under fast-cycling conditions .

Result of Action

The use of this compound in lithium metal batteries results in improved fast-cycling performances . For instance, pouch cells of 310 Wh kg−1 achieved 410 W kg−1 power density at the discharging current density of 6.59 mA cm−2 . Under fast-cycling conditions, pouch cells maintained 81% capacity after 100 cycles .

Action Environment

The action of this compound is influenced by the environment within the lithium metal battery. The compound is particularly effective in carbonate-based electrolytes, which have traditionally been problematic due to their high corrosion towards lithium metal . The compound’s effectiveness may be influenced by factors such as the current density and the specific design of the battery .

Properties

IUPAC Name

N-[2-(2-methylphenoxy)ethyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3S/c1-9-5-3-4-6-10(9)14-8-7-11-15(2,12)13/h3-6,11H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWOSBBCKNODBJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCNS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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